molecular formula C13H17NO3 B14841286 2-Tert-butoxy-5-cyclopropoxynicotinaldehyde

2-Tert-butoxy-5-cyclopropoxynicotinaldehyde

Cat. No.: B14841286
M. Wt: 235.28 g/mol
InChI Key: NVPUNHWVRXTMQD-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of nicotinaldehyde, featuring tert-butoxy and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.

    Introduction of Tert-butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group is added through a reaction with cyclopropyl alcohol in the presence of a suitable base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.

Major Products Formed

    Oxidation: 2-Tert-butoxy-5-cyclopropoxynicotinic acid.

    Reduction: 2-Tert-butoxy-5-cyclopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-5-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Tert-butoxy-5-ethoxynicotinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-Tert-butoxy-5-propoxynicotinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

2-Tert-butoxy-5-cyclopropoxynicotinaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can influence its chemical reactivity and potential applications. The cyclopropoxy group, in particular, introduces a strained ring system that can affect the compound’s stability and reactivity compared to its analogs.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12-9(8-15)6-11(7-14-12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

NVPUNHWVRXTMQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C=O

Origin of Product

United States

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